2-Amino-6-hydroxyhexanoic acid

Übersicht

Beschreibung

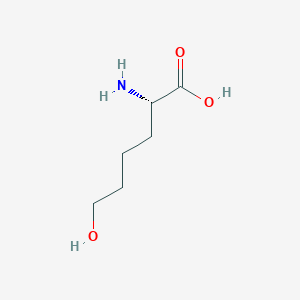

2-Amino-6-hydroxyhexanoic acid, also known as 6-hydroxynorleucine, is an alpha-amino acid with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . This compound is characterized by the presence of both an amino group and a hydroxyl group on a hexanoic acid backbone, making it a versatile molecule in various chemical and biological contexts.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-hydroxyhexanoic acid typically involves the hydroxylation of norleucine. One common method is the catalytic hydrogenation of 2-amino-6-oxohexanoic acid in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions . The reaction is carried out in an aqueous medium at a temperature of around 25-30°C and a hydrogen pressure of 1-2 atm.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymatic hydroxylation using specific hydroxylases can be utilized to convert norleucine to this compound with high yield and purity . This method is advantageous as it operates under mild conditions and reduces the need for harsh chemicals.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-6-hydroxyhexanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxyl group can be reduced to form an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of 2-amino-6-oxohexanoic acid.

Reduction: Formation of 2-amino-6-hydroxyhexanol.

Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula: CHNO

- Molecular Weight: 147.17 g/mol

- CAS Number: 305-77-1

Antiviral and Antihypertensive Drug Intermediate

2-Amino-6-hydroxyhexanoic acid serves as an important intermediate in the synthesis of antiviral and antihypertensive drugs. Its structural properties allow it to be incorporated into various pharmaceutical compounds, enhancing their efficacy. For instance, it has been linked to the development of drugs that target viral infections and hypertension management .

Peptide Synthesis

This compound can be utilized in peptide synthesis due to its ability to form stable peptide bonds. Its incorporation into peptides can modify their biological activity, making it useful in drug design and development .

Enzyme Substrate

This compound acts as a substrate for specific enzymes involved in metabolic pathways. Research indicates that it can influence enzyme activity, which is critical for understanding metabolic disorders and developing enzyme inhibitors .

Biocatalysis

Recent studies have explored the use of biocatalysts for the production of 6-hydroxyhexanoic acid from cyclohexane, showcasing its potential in sustainable chemical processes. The bioconversion process utilizes engineered strains of Pseudomonas taiwanensis, demonstrating the compound's relevance in biotechnological applications .

Biodegradable Polymers

This compound is a key building block for polycaprolactone, a biodegradable polymer. This polymer finds applications in drug delivery systems and tissue engineering due to its biocompatibility and biodegradability .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Amino-6-hydroxyhexanoic acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for hydroxylases and aminotransferases, facilitating the biosynthesis of essential biomolecules. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-6-hydroxycaproic acid

- 6-hydroxy-L-norleucine

- alpha-Amino-epsilon-hydroxycaproic acid

Comparison: 2-Amino-6-hydroxyhexanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in oxidation and reduction reactions, making it a valuable intermediate in synthetic chemistry . Additionally, its role in biological systems as a precursor to various biomolecules sets it apart from other hydroxylated amino acids .

Biologische Aktivität

2-Amino-6-hydroxyhexanoic acid, commonly referred to as L-serine, is an α-amino acid that plays a crucial role in various biological processes. This compound is characterized by its six-carbon chain structure, which includes an amino group, a hydroxyl group, and a carboxylic acid group, making it polar and hydrophilic. Its chemical formula is . L-serine is classified as a non-essential amino acid due to its ability to be synthesized by the human body and is integral in protein synthesis and the production of several important biomolecules, including neurotransmitters and nucleotides.

Protein Synthesis

L-serine is vital for protein synthesis. It serves as a building block for proteins and enzymes that are essential for cellular functions. The incorporation of L-serine into proteins can influence their structure and function, impacting metabolic pathways.

Neurotransmitter Precursor

L-serine acts as a precursor for several neurotransmitters, including glycine and D-serine. Glycine is involved in inhibitory neurotransmission in the central nervous system, while D-serine plays a significant role in modulating NMDA receptor activity, which is crucial for synaptic plasticity and memory formation.

Metabolic Role

L-serine participates in various metabolic pathways:

- Phospholipid Synthesis : It contributes to the synthesis of phosphatidylserine, a key component of cell membranes.

- Nucleotide Synthesis : L-serine is involved in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis .

Anti-inflammatory Effects

Recent studies have indicated that L-serine may exhibit anti-inflammatory properties. In murine models of obesity, L-serine has been shown to improve inflammation and insulin resistance by modulating immune responses in adipose tissues. Specifically, it suppresses the production of pro-inflammatory cytokines and enhances metabolic health .

Neuroprotective Properties

Research has demonstrated that L-serine supplementation can have neuroprotective effects. In clinical trials involving patients with neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), L-serine was found to improve clinical outcomes by enhancing neuronal survival and function .

Case Study 1: Neurodegenerative Disease

A clinical trial investigated the effects of L-serine supplementation in patients with ALS. Participants who received L-serine showed improved muscle strength and function compared to the placebo group. The study concluded that L-serine could be a potential therapeutic agent for neurodegenerative conditions due to its role in neurotransmitter regulation .

Case Study 2: Obesity Management

In a study focusing on diet-induced obesity in mice, administration of L-serine resulted in significant reductions in body weight gain and improvements in glucose tolerance. The mechanism involved suppression of lipolysis and pro-inflammatory mediator release from adipocytes, indicating its potential as a therapeutic agent for obesity-related metabolic disorders .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Protein Synthesis | Building block for proteins; influences enzyme structure and function |

| Neurotransmitter Precursor | Precursor for glycine and D-serine; modulates NMDA receptor activity |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines; improves insulin sensitivity |

| Neuroprotective Properties | Enhances neuronal survival; potential treatment for neurodegenerative diseases |

| Metabolic Role | Involved in phospholipid and nucleotide synthesis |

Eigenschaften

IUPAC Name |

(2S)-2-amino-6-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUWXTFAPJJWPL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCO)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305-77-1, 5462-80-6, 6033-32-5 | |

| Record name | epsilon-Hydroxynorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-Hydroxynorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-hydroxycaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-hydroxynorleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-HYDROXYNORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874D12O72W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-amino-6-hydroxyhexanoic acid in the synthesis of indospicine?

A1: this compound serves as the crucial starting material in the total synthesis of indospicine []. The synthesis involves a stepwise modification of the hydroxyl group present in this compound. Researchers sequentially replace the hydroxyl group with tosyloxy, cyano, imidoester, and finally, amidine groupings to achieve the final indospicine molecule [].

Q2: Are there any other synthetic applications of this compound besides indospicine synthesis?

A2: Yes, this compound plays a role in synthesizing complex molecules beyond indospicine. For instance, it acts as a starting component in the synthesis of 7,6-fused bicyclic lactams, which are valuable compounds in medicinal chemistry due to their potential as β-turn mimics []. In this synthesis, the (S)-enantiomer of this compound is coupled with a protected (S)-allylglycine derivative, and the resulting molecule undergoes a series of reactions, including oxidation, enamide formation, and cyclization, to yield the desired bicyclic lactam structure [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.